1-tert-Butyl-4-methylcyclohexa-1,3-diene
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Overview
Description
1-tert-Butyl-4-methylcyclohexa-1,3-diene is an organic compound with the molecular formula C11H18 It is a derivative of cyclohexadiene, featuring a tert-butyl group and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-methylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-methylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diene into a saturated cyclohexane derivative.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a suitable solvent like carbon tetrachloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexadiene derivatives.
Scientific Research Applications
1-tert-Butyl-4-methylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-methylcyclohexa-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and substituents influence its binding affinity and reactivity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
1-tert-Butyl-4-methylcyclohexane: A saturated analog with similar substituents but lacking double bonds.
1-tert-Butyl-4-methylenecyclohexane: A related compound with a methylene group instead of a diene structure.
1-Isopropyl-4-methylcyclohexa-1,3-diene: Another diene with an isopropyl group instead of a tert-butyl group.
Uniqueness: 1-tert-Butyl-4-methylcyclohexa-1,3-diene is unique due to its specific combination of a tert-butyl group and a methyl group on a cyclohexa-1,3-diene framework. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
62088-34-0 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1-tert-butyl-4-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C11H18/c1-9-5-7-10(8-6-9)11(2,3)4/h5,7H,6,8H2,1-4H3 |
InChI Key |
LZMSCFDAHHPETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CC1)C(C)(C)C |
Origin of Product |
United States |
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